DNP-beta-alanine

Immunology Hapten Research Contact Dermatitis

Immunology researchers using DNP hapten systems often encounter unacceptable cross-reactivity when α-alanine DNP derivatives are deployed as negative controls, compromising assay specificity. DNP-beta-alanine resolves this through its β-amino acid backbone, which yields only 4% positive skin reactivity in DNCB-sensitized subjects versus 59% for DNP-α-alanine. • Validated low-immunogenicity negative control for contact hypersensitivity and T-cell epitope studies. • Distinct HPLC retention time from DNP-α-alanine - eliminates peak misassignment in Sanger-derivatized amino acid analysis. • 3-carbon β-alanine spacer enables systematic hapten-presentation geometry studies inaccessible with α-amino acid DNP probes. Supplied with full Certificate of Analysis. Ready for immediate dispatch.

Molecular Formula C9H9N3O6
Molecular Weight 255.18 g/mol
CAS No. 3185-97-5
Cat. No. B1609102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNP-beta-alanine
CAS3185-97-5
Molecular FormulaC9H9N3O6
Molecular Weight255.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)O
InChIInChI=1S/C9H9N3O6/c13-9(14)3-4-10-7-2-1-6(11(15)16)5-8(7)12(17)18/h1-2,5,10H,3-4H2,(H,13,14)
InChIKeyXSSZEVXYIHNWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNP-Beta-Alanine (CAS 3185-97-5): Procurement and Technical Baseline


DNP-beta-alanine (N-(2,4-Dinitrophenyl)-β-alanine, CAS 3185-97-5) is a synthetic haptenic amino acid derivative with the molecular formula C9H9N3O6 and a molecular weight of 255.18 g/mol . The compound consists of the non-proteinogenic β-amino acid β-alanine covalently linked to a 2,4-dinitrophenyl (DNP) chromogenic group at the nitrogen atom . DNP-beta-alanine is primarily utilized as a hapten in immunological studies, a standard in chromatographic separations of DNP-amino acid mixtures, and as a substrate analog in enzyme kinetics investigations .

Why DNP-Beta-Alanine Cannot Be Replaced by Generic DNP-Amino Acid Analogs


DNP-beta-alanine exhibits functional and immunochemical properties that diverge significantly from its structurally related DNP-amino acid analogs, including DNP-α-alanine, DNP-glycine, and other DNP derivatives. The β-amino acid backbone of DNP-beta-alanine, in contrast to the α-amino acid backbone of DNP-α-alanine, alters its spatial configuration, haptenic presentation, and binding characteristics in both immunological and chromatographic systems [1]. Clinically and experimentally, these structural differences translate into dramatically reduced immune recognition: DNP-beta-alanine induces positive skin reactivity in only 4% of DNCB-sensitized individuals, compared to 59% for DNP-L-α-alanine [2]. Furthermore, chromatographic retention times and elution profiles of DNP-beta-alanine differ from those of DNP-α-alanine and DNP-glycine, meaning that generic substitution in analytical workflows would invalidate peak identification and quantitative calibration . Substituting DNP-beta-alanine with another DNP-amino acid without re-validation introduces unacceptable variability and undermines data reproducibility.

Quantitative Evidence for Selecting DNP-Beta-Alanine Over Closest Analogs


Markedly Reduced Contact Hypersensitivity Versus DNP-Alpha-Alanine Isomers in Human Patch Testing

In a human patch-testing study involving patients with demonstrated contact dermatitis to dinitrochlorobenzene (DNCB), DNP-beta-alanine elicited a positive skin reaction in only 4% of subjects, whereas its structural isomer DNP-L-alpha-alanine induced positive responses in 59% of the same patient cohort [1]. A subsequent study confirmed this finding, reporting that no patient (0/26) showed a positive reaction to DNP-beta-alanine, while DNP-L-alpha-alanine and DNP-D-alpha-alanine produced positive responses in 16/26 (62%) and 17/26 (65%) of patients, respectively [2]. This near-absence of immune recognition for DNP-beta-alanine stands in contrast to the high immunoreactivity consistently observed for DNP-alpha-alanine stereoisomers.

Immunology Hapten Research Contact Dermatitis

Consistently Low Immunogenicity Across Independent Studies Validates Reproducibility as a Hapten Control

Across multiple independent investigations spanning 1988 to 1990, DNP-beta-alanine has consistently demonstrated minimal to absent immunogenicity in human contact hypersensitivity assays [1]. In contrast, DNP-glycine, di-DNP-L-cystine, and DNP-L-alpha-alanine all showed high incidences of positive skin responses in DNCB-sensitized individuals [2]. Frey et al. (1969) further noted that while some DNP-amino acids were regularly immunogenic, others were constantly nonimmunogenic or irregularly immunogenic, and the β-alanine derivative falls into the low-immunogenicity category [3]. This reproducible low-immunogenicity profile is a distinguishing feature not shared by the majority of DNP-amino acid haptens.

Immunogenicity Hapten-Carrier Conjugates Reproducibility

Distinct Chromatographic Elution Profile Relative to DNP-Alpha-Alanine for Analytical Identification

In high-performance liquid chromatography (HPLC) analysis of 1-fluoro-2,4-dinitrobenzene (FDNB)-derivatized reaction mixtures, DNP-beta-alanine elutes as a distinct peak that is chromatographically resolvable from DNP-alpha-alanine and other DNP-amino acid standards [1]. Specifically, in reported HPLC separations, the elution order positions DNP-beta-alanine separately from the DNP-alanine peak, enabling unambiguous identification and quantification when both isomers may be present in a sample . This chromatographic differentiation is essential for analytical workflows that require precise amino acid derivative identification.

Analytical Chemistry HPLC Chromatography

Beta-Alanine Backbone Distinguishes DNP-Beta-Alanine from Alpha-Amino Acid DNP Derivatives in Hapten Design

DNP-beta-alanine incorporates a β-amino acid backbone (3-aminopropanoic acid), whereas the majority of DNP-amino acid haptens, including DNP-L-α-alanine, DNP-glycine, and DNP-lysine, are derived from α-amino acids . This structural distinction alters the spatial presentation of the DNP haptenic group relative to the carboxyl terminus, affecting both carrier protein conjugation chemistry and the three-dimensional epitope recognized by anti-DNP antibodies [1]. The β-alanine spacer introduces an additional methylene group between the amine and carboxyl moieties compared to α-alanine, modifying linker length and conformational flexibility in hapten-carrier conjugates.

Hapten Design Immunoassay Development Structure-Activity Relationship

Predicted Physicochemical Properties Provide Baseline for Formulation and Storage Decisions

The physicochemical parameters of DNP-beta-alanine include a melting point range of 121-125 °C with decomposition, a predicted pKa of 4.36 ± 0.10, and a predicted density of 1.592 ± 0.06 g/cm³ . The recommended storage condition is -20°C, indicating that the compound requires frozen storage to maintain long-term stability . While direct comparative physicochemical data for DNP-alpha-alanine in the same experimental system are not available from the accessed sources, these parameters establish essential handling and storage requirements for procurement and laboratory use.

Physicochemical Properties Storage Stability Formulation

High-Value Application Scenarios for DNP-Beta-Alanine in Research and Industrial Settings


Low-Background Negative Control Hapten in Contact Hypersensitivity and Delayed-Type Hypersensitivity Assays

Given its documented 4% positive response rate in DNCB-sensitized human subjects, compared to 59-65% for DNP-alpha-alanine isomers [1], DNP-beta-alanine is uniquely suited as a low-immunogenicity negative control hapten in contact hypersensitivity studies. Researchers investigating T-cell mediated immune responses to DNP haptens can use DNP-beta-alanine to establish baseline non-reactivity, validating that observed immune responses are specific to the hapten structure rather than to the DNP group alone. This application is particularly valuable in occupational dermatology studies and in the development of hypoallergenic formulations containing DNP-related compounds [2].

Chromatographic Standard for DNP-Amino Acid Separation and Identification in Analytical Chemistry

DNP-beta-alanine serves as a critical reference standard in HPLC and other chromatographic methods designed to separate complex mixtures of DNP-derivatized amino acids . Because DNP-beta-alanine elutes as a distinct peak separate from DNP-alpha-alanine [3], it enables accurate peak assignment and calibration in analytical workflows. This is essential for proteomics laboratories performing end-group analysis via Sanger‘s reagent (FDNB) derivatization, as well as for quality control applications requiring precise identification of β-alanine in biological samples or synthetic peptide mixtures.

Hapten-Carrier Conjugate Design for Investigating Spacer Length Effects on Immunogenicity

The β-amino acid backbone of DNP-beta-alanine provides a 3-carbon spacer between the haptenic DNP group and the carboxyl conjugation site, compared to the 2-carbon spacer in DNP-alpha-alanine . This structural distinction makes DNP-beta-alanine a valuable tool for systematic studies of hapten presentation geometry and linker length effects on antibody recognition and T-cell epitope formation [4]. Researchers developing novel immunoassays or investigating structure-immunogenicity relationships can use DNP-beta-alanine conjugates to explore how spacer dimensions influence immune recognition of the DNP hapten, a parameter that cannot be probed using α-amino acid DNP derivatives alone.

Specificity Validation in Anti-DNP Antibody Characterization and Immunoassay Development

The consistently low immunoreactivity of DNP-beta-alanine across multiple independent studies [5] makes it an ideal reagent for validating the specificity of anti-DNP antibodies and DNP-based immunoassays. By demonstrating that an antibody or assay system shows minimal cross-reactivity with DNP-beta-alanine while robustly recognizing DNP-alpha-alanine or other DNP haptens, researchers can confirm that their detection system is sensitive to the specific structural context of the DNP presentation rather than the DNP group in isolation. This specificity validation step is critical for developing robust, reproducible immunoassays and for characterizing monoclonal antibody panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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